molecular formula C14H15NO2 B14193011 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one CAS No. 922527-23-9

6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one

Cat. No.: B14193011
CAS No.: 922527-23-9
M. Wt: 229.27 g/mol
InChI Key: CANHGBRKBKJQRX-UHFFFAOYSA-N
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Description

6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by a pyrano ring fused to a pyridine ring, with a cyclohexyl group attached to the pyrano ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one typically involves multi-component reactions. One common method is the one-pot three-component reaction, which involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of a catalyst such as triethylamine in ethanol under reflux conditions . This method is advantageous due to its high yields, low reaction times, and the use of non-toxic and inexpensive catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one include other pyranopyridine derivatives such as:

Uniqueness

This compound is unique due to its specific cyclohexyl substitution, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

922527-23-9

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-cyclohexylpyrano[3,4-b]pyridin-8-one

InChI

InChI=1S/C14H15NO2/c16-14-13-11(7-4-8-15-13)9-12(17-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2

InChI Key

CANHGBRKBKJQRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C(=O)O2)N=CC=C3

Origin of Product

United States

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